Antifungal Potency and Selectivity vs GW Parent
The 6-cyano derivative (Compound 2a) of the pyrazolo[1,5-a]pyridine scaffold demonstrates superior antifungal properties compared to the parent compound GW461484A (GW). In a direct head-to-head comparison, 2a exhibits a lower Yck2 IC50 of 0.08 μM versus 0.11 μM for GW, representing a 1.4-fold improvement in potency [1]. Critically, 2a also shows a 24-fold selectivity for fungal Yck2 over human CK1α, compared to 22-fold for GW [1]. This dual enhancement in potency and selectivity, while maintaining equivalent whole-cell antifungal activity (MIC80 = 12.5 μM for both), positions 2a as a more optimized lead candidate.
| Evidence Dimension | Biochemical potency against C. albicans Yck2 kinase |
|---|---|
| Target Compound Data | IC50 = 0.08 μM (Compound 2a, 6-CN substituted pyrazolo[1,5-a]pyridine core) |
| Comparator Or Baseline | GW461484A (GW): IC50 = 0.11 μM |
| Quantified Difference | 1.4-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay using purified recombinant C. albicans Yck2 kinase domain, 20 μM ATP, 2-fold dilution series up to 1 μM |
Why This Matters
This quantitative improvement in potency and selectivity directly translates to a more desirable pharmacological profile for antifungal drug development, reducing the risk of off-target effects while maintaining efficacy.
- [1] Puumala, E., Nandakumar, M., Yiu, B., et al. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans. Nat Commun 16, 2156 (2025). View Source
